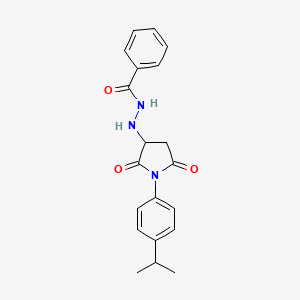

N'-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide

Description

N'-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide is a benzohydrazide derivative featuring a 2,5-dioxopyrrolidinyl core substituted with a 4-isopropylphenyl group at the 1-position and a benzohydrazide moiety at the 3-position. This structure combines a lipophilic isopropylphenyl substituent with a polar hydrazide group, making it a candidate for diverse biological interactions.

Properties

Molecular Formula |

C20H21N3O3 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N'-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]benzohydrazide |

InChI |

InChI=1S/C20H21N3O3/c1-13(2)14-8-10-16(11-9-14)23-18(24)12-17(20(23)26)21-22-19(25)15-6-4-3-5-7-15/h3-11,13,17,21H,12H2,1-2H3,(H,22,25) |

InChI Key |

KLCSNAQXLYHZBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the benzohydrazide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N'-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide exhibit promising anticancer properties. For instance, hydrazone derivatives have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that specific hydrazone compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents against various malignancies .

Antimicrobial Properties

The compound has also shown antimicrobial activity against several pathogens. Research has indicated that hydrazide derivatives can act as effective antibacterial agents. In vitro tests revealed that these compounds inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes related to disease processes, such as proteases involved in viral replication. This characteristic positions it as a candidate for antiviral drug development .

Materials Science

Polymer Chemistry

In materials science, the compound's unique chemical structure allows it to be used in synthesizing advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. For example, research indicates that adding hydrazone-based compounds to polymer blends improves their tensile strength and thermal resistance .

Nanocomposites

The use of this compound in nanocomposite materials is another area of exploration. Studies have shown that integrating this compound with nanoparticles can lead to the development of materials with superior electrical conductivity and barrier properties, making them suitable for applications in electronics and packaging .

Agricultural Chemistry

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. Research indicates that certain hydrazone derivatives can effectively control pests by disrupting their metabolic processes. Field trials have demonstrated significant reductions in pest populations when treated with formulations containing these compounds, suggesting their potential use in sustainable agriculture practices .

Plant Growth Regulation

There is emerging evidence that this compound may act as a plant growth regulator. Studies have shown that specific derivatives can enhance seed germination and root development, which could lead to increased crop yields under various environmental conditions .

Case Studies

Mechanism of Action

The mechanism of action of N’-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of N'-substituted benzohydrazides with a 2,5-dioxopyrrolidinyl core. Key structural analogs include:

Physicochemical Properties

- Melting Points : Analogous compounds exhibit melting points ranging from 138–218°C, influenced by substituent bulk and polarity (e.g., 194–195°C for benzimidazole-pyrrolidinyl hybrids ).

- Solubility : Methoxy and fluorine substituents (e.g., ) improve aqueous solubility compared to lipophilic isopropyl groups.

- Spectroscopic Data : IR and NMR spectra confirm carbonyl (1640–1680 cm⁻¹) and NH stretches (3100–3300 cm⁻¹), with pyrrolidinyl protons resonating at δ 2.5–3.5 ppm .

Molecular Docking and Mechanistic Insights

- AKT1/CDK2 Binding : Maleimide derivatives () form hydrogen bonds with Val116 (AKT1) and Lys89 (CDK2), with RMSD values <2.3 Å . The isopropyl group in the target compound may occupy hydrophobic pockets inaccessible to smaller substituents.

- Steric Effects : Bulkier substituents (e.g., trimethoxy in ) reduce binding affinity to compact active sites but improve selectivity for larger targets.

Biological Activity

N'-(1-(4-(1-methylethyl)phenyl)-2,5-dioxo-3-pyrrolidinyl)benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O4, with a molecular weight of 370.46 g/mol. The compound features a benzohydrazide moiety linked to a pyrrolidine ring with dioxo substituents, which may play a crucial role in its biological activity.

Synthesis

The synthesis typically involves the reaction of 1-(4-isopropylphenyl)-2,5-dioxopyrrolidine with benzohydrazide under controlled conditions. Characterization methods such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro assays using human lung cancer cell lines (A-549) revealed that the compound displays an IC50 value in the micromolar range, indicating potent anticancer activity. The presence of the hydrazone functional group is believed to enhance its cytotoxic potential through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Screening Results : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at varying concentrations. Notably, it demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains .

Case Studies

- Study on Lung Cancer Cells : A study conducted by Jubie et al. synthesized various benzohydrazides and evaluated their anticancer activities. Among these, derivatives similar to this compound exhibited significant inhibition of A-549 cell proliferation .

- Antibacterial Screening : Another investigation assessed the antibacterial properties of several hydrazone derivatives. The results indicated that compounds with structural similarities to this compound were effective against Staphylococcus aureus and Escherichia coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.